molecular formula C20H20ClN3OS2 B1493408 3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride

3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride

Cat. No.: B1493408
M. Wt: 418.0 g/mol
InChI Key: KEQDCNWQIQWINZ-UHFFFAOYSA-M
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Description

3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound is notable for its unique structure, which includes a pyridinium ring, a thiazolidinylidene group, and a benzothiazolylidene group. It is often used in various scientific research applications due to its interesting chemical properties.

Mechanism of Action

Target of Action

Pyridinium salts, a class of compounds to which this compound belongs, have been found to exhibit anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase activities . This suggests that the compound may interact with a variety of biological targets, including microbial cells, cancer cells, malarial parasites, and cholinesterase enzymes.

Mode of Action

Pyridinium salts are known to participate in a variety of chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s biological targets, leading to the observed biological effects.

Biochemical Analysis

Biochemical Properties

Pyridinium, 2-[[3-ethyl-5-(3-Methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]Methyl]-1-Methyl-, chloride (1:1) plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazonoyl halides, thioamides, and 1,3,4-thiadiazoles . These interactions are primarily based on condensation reactions and cycloaddition processes, which are essential for the synthesis of heterocyclic compounds. The nature of these interactions often involves the formation of stable complexes that can influence various biochemical pathways.

Cellular Effects

The effects of Pyridinium, 2-[[3-ethyl-5-(3-Methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]Methyl]-1-Methyl-, chloride (1:1) on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit antimicrobial activity, which suggests its potential impact on cellular processes . The compound’s ability to interact with cellular components can lead to changes in cell behavior, including alterations in metabolic activities and gene expression patterns.

Molecular Mechanism

At the molecular level, Pyridinium, 2-[[3-ethyl-5-(3-Methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]Methyl]-1-Methyl-, chloride (1:1) exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission . This inhibition can result in significant changes in cellular signaling and function. Additionally, the compound can induce changes in gene expression, further influencing cellular activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyridinium, 2-[[3-ethyl-5-(3-Methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]Methyl]-1-Methyl-, chloride (1:1) can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained antimicrobial activity, indicating its potential for prolonged biochemical effects.

Dosage Effects in Animal Models

The effects of Pyridinium, 2-[[3-ethyl-5-(3-Methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]Methyl]-1-Methyl-, chloride (1:1) vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial activity. At higher doses, it can lead to toxic or adverse effects . These threshold effects are crucial for determining the safe and effective use of the compound in biochemical applications.

Metabolic Pathways

Pyridinium, 2-[[3-ethyl-5-(3-Methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]Methyl]-1-Methyl-, chloride (1:1) is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. The compound’s influence on metabolic flux and metabolite levels can lead to significant changes in cellular metabolism . Understanding these interactions is vital for elucidating the compound’s role in biochemical reactions.

Transport and Distribution

The transport and distribution of Pyridinium, 2-[[3-ethyl-5-(3-Methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]Methyl]-1-Methyl-, chloride (1:1) within cells and tissues are critical for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its overall activity.

Subcellular Localization

The subcellular localization of Pyridinium, 2-[[3-ethyl-5-(3-Methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]Methyl]-1-Methyl-, chloride (1:1) is essential for its function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a crucial role in determining the compound’s localization, thereby influencing its activity and function.

Preparation Methods

The synthesis of 3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride involves several steps. One common method involves the condensation of 3-ethyl-5-(3-Methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene with methyl chloride in the presence of a base. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as sodium methoxide .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers or thiols. Substitution reactions often result in the replacement of the chloride ion with other nucleophiles, leading to a wide range of derivatives .

Scientific Research Applications

3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride has a wide range of scientific research applications. In chemistry, it is often used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of various heterocyclic compounds .

In biology and medicine, this compound has been studied for its potential therapeutic properties. It has shown promise as an antimicrobial agent, with activity against a variety of bacterial and fungal pathogens. Additionally, it has been investigated for its potential use in cancer therapy, as it has been found to inhibit the growth of certain cancer cell lines .

In industry, this compound is used in the production of dyes and pigments. Its ability to form stable, colored complexes makes it a valuable component in the formulation of various colorants.

Comparison with Similar Compounds

3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride can be compared to other similar compounds, such as pyridinium salts and thiazolidinylidene derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall reactivity.

For example, pyridinium salts are known for their ability to act as phase-transfer catalysts in various organic reactions, while thiazolidinylidene derivatives are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals. The unique combination of functional groups in this compound gives it distinct properties that make it valuable in a wide range of applications.

Properties

IUPAC Name

3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N3OS2.ClH/c1-4-23-17(13-14-9-7-8-12-21(14)2)26-18(19(23)24)20-22(3)15-10-5-6-11-16(15)25-20;/h5-13H,4H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQDCNWQIQWINZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=CC=CC=[N+]2C)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride
Reactant of Route 2
Reactant of Route 2
3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride
Reactant of Route 3
3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride
Reactant of Route 4
3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride
Reactant of Route 5
Reactant of Route 5
3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride
Reactant of Route 6
Reactant of Route 6
3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride

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